molecular formula C13H12N4O3 B2818759 ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate CAS No. 1031595-97-7

ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate

Cat. No.: B2818759
CAS No.: 1031595-97-7
M. Wt: 272.264
InChI Key: CDKNZXZWSJZMKR-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the class of triazoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced by reacting the quinoxaline derivative with hydrazine hydrate and an appropriate carboxylic acid derivative, such as ethyl chloroformate, under reflux conditions.

    Final Cyclization: The final cyclization step involves the reaction of the intermediate with a suitable reagent, such as phosphorus oxychloride, to form the desired triazoloquinoxaline compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted triazoloquinoxaline derivatives.

Scientific Research Applications

Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antiviral and antimicrobial agent.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site. This inhibition can lead to the disruption of essential biological processes in pathogens, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxaline-2-carboxylate: This compound has a different arrangement of the triazole ring, which can lead to variations in its chemical properties and biological activity.

    Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[3,4-a]quinoxaline-2-carboxylate: Another isomer with a different triazole ring arrangement, potentially resulting in different reactivity and applications.

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-3-20-13(19)10-15-11-12(18)14-8-6-7(2)4-5-9(8)17(11)16-10/h4-6H,3H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKNZXZWSJZMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C3=C(C=C(C=C3)C)NC(=O)C2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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